N-cyclopentyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide
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Description
Compounds like “N-cyclopentyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide” belong to a class of organic compounds known as flavonoids . Flavonoids are characterized by a structure that includes a flavan nucleus, which is a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with organic halides . For example, new coumarin derivatives have been synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide information about the number and type of atoms in the molecule, their spatial arrangement, and their connectivity .Mechanism of Action
Target of Action
Similar compounds containing 4-chromenone and n-acylhydrazone moieties have been found to be active against multiple cancer cell types . In particular, these compounds have been shown to inhibit aurora kinase A (aurA), a protein that plays a crucial role in cell division .
Mode of Action
The compound interacts with its target, aurora kinase A, by binding to it. This binding inhibits the activity of aurA, leading to a decrease in the phosphorylation of aurA at Thr288
Biochemical Pathways
The inhibition of aurora kinase A affects the mitotic spindle, a structure necessary for cell division . This disruption can lead to the death of cancer cells, thereby exhibiting anti-cancer effects .
Result of Action
The result of the compound’s action is the inhibition of clonogenicity of HCT116 colon cancer cells . This means that the compound prevents the cancer cells from forming new colonies, thereby limiting their proliferation .
Properties
IUPAC Name |
N-cyclopentyl-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-26-17-10-11-18-19(12-17)27-13-20(21(18)24)28-16-8-6-14(7-9-16)22(25)23-15-4-2-3-5-15/h6-13,15H,2-5H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJGANTYHHFZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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